1,4-bis(4-pyridylmethyl)benzene
Overview
Description
4,4’-[1,4-Phenylenebis(methylene)]dipyridine is a chemical compound known for its unique structure and properties It consists of two pyridine rings connected by a 1,4-phenylenebis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dipyridine typically involves the reaction of pyridine with 1,4-bis(bromomethyl)benzene under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-[1,4-Phenylenebis(methylene)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-Phenylenebis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(methylene)]dipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): An aromatic diisocyanate used in the production of polyurethane plastics.
4,4’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid: A compound with similar structural features but different functional groups, used in materials synthesis.
Uniqueness
4,4’-[1,4-Phenylenebis(methylene)]dipyridine is unique due to its specific combination of pyridine rings and a 1,4-phenylenebis(methylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[[4-(pyridin-4-ylmethyl)phenyl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-16(14-18-7-11-20-12-8-18)4-3-15(1)13-17-5-9-19-10-6-17/h1-12H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHRKYGEMWVANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609240 | |
Record name | 4,4'-[1,4-Phenylenebis(methylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52469-20-2 | |
Record name | 4,4'-[1,4-Phenylenebis(methylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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